

# Rencofilstat in Liver Diseases: A Meta-Analysis and Comparison of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Rencofilstat** (CRV431) in the treatment of liver diseases, primarily focusing on non-alcoholic steatohepatitis (NASH). It offers an objective comparison with other therapeutic alternatives and outlines the experimental data supporting these findings.

# **Executive Summary**

Rencofilstat is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor. It has shown promise in preclinical and clinical studies for its anti-inflammatory, antifibrotic, and antiviral properties in the context of chronic liver diseases. This guide synthesizes the available clinical trial data for **Rencofilstat** and compares its performance against other emerging therapies and the current standard of care for NASH. The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential of **Rencofilstat**.

### Rencofilstat: Mechanism of Action

**Rencofilstat** exerts its pleiotropic effects by inhibiting multiple isoforms of cyclophilins, a family of proteins involved in protein folding, immune regulation, and viral replication.[1] The key mechanisms of action in liver disease include:



- Inhibition of Cyclophilin A (CypA): Reduces inflammation by blocking the pro-inflammatory signaling pathways.[2]
- Inhibition of Cyclophilin B (CypB): Directly inhibits collagen synthesis and secretion from hepatic stellate cells, the primary drivers of fibrosis.[2][3]
- Inhibition of Cyclophilin D (CypD): Protects hepatocytes from cell death by preventing the opening of the mitochondrial permeability transition pore.

This multi-pronged approach allows **Rencofilstat** to target several key pathological processes in NASH, including inflammation, fibrosis, and hepatocyte injury.[4]

Rencofilstat's multi-target mechanism of action.

# **Clinical Trial Data for Rencofilstat**

**Rencofilstat** has been evaluated in several clinical trials for liver diseases, most notably the Phase 2a AMBITION study and the Phase 2 ALTITUDE-NASH trial.

## **Data Presentation**



| Trial                                                        | Phase | N  | Populati<br>on             | Treatme<br>nt Arms                                     | Duration | Key Efficacy Endpoint s & Results                                                                                                                           | Safety &<br>Tolerabili<br>ty                                                                                     |
|--------------------------------------------------------------|-------|----|----------------------------|--------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| AMBITIO<br>N<br>(NCT044<br>80710)[5]<br>[6][7]               | 2a    | 43 | Presume<br>d F2/F3<br>NASH | Rencofils<br>tat 75 mg<br>QD, 225<br>mg QD;<br>Placebo | 28 days  | ALT Reductio n: Greater reduction in active vs. placebo. Pro-C3 & C6M Reductio n: Statistical ly significan t in patients with baseline ProC3 > 15.0 ng/mL. | Generally safe and well-tolerated. Most common AEs: constipati on, diarrhea, back pain, dizziness, headach e.[5] |
| ALTITUD<br>E-NASH<br>(NCT054<br>61105)[8]<br>[9][10]<br>[11] | 2     | 70 | Presume<br>d F3<br>NASH    | Rencofils<br>tat 75<br>mg, 150<br>mg, 225<br>mg QD     | 4 months | Improved Liver Function (HepQua nt DSI): Met primary endpoint. Reductio                                                                                     | Well-<br>tolerated<br>with no<br>safety<br>signals<br>identified.                                                |



n in Liver

Injury

Biomarke

rs:

Significa

nt

reduction

s in ALT

and AST.

Reductio

n in

**Fibrosis** 

Biomarke

rs:

Significa

nt

reduction

s in

ProC3,

PIIINP,

TIMP1,

and

hyaluroni

c acid.

# **Comparison with Alternative Therapies**

This section compares **Rencofilstat** with other notable investigational therapies for NASH, as well as the current standard of care.

# **Data Presentation of Comparative Therapies**



| Drug                                                 | Mechanism of<br>Action                           | Latest Trial<br>Phase | Key Efficacy<br>Results                                                                                                                                              | Key<br>Safety/Tolerabili<br>ty Issues                |
|------------------------------------------------------|--------------------------------------------------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Resmetirom<br>(MGL-3196)[2]<br>[12][13]              | Thyroid Hormone<br>Receptor-β<br>(THR-β) Agonist | 3 (MAESTRO-<br>NASH)  | NASH Resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% placebo. Fibrosis Improvement (≥1 stage): 24.2% (80mg) and 25.9% (100mg) vs 14.2% placebo.                   | Diarrhea and nausea were more frequent than placebo. |
| Vonafexor<br>(EYP001)[14][15]<br>[16][17]            | Farnesoid X<br>Receptor (FXR)<br>Agonist         | 2a (LIVIFY)           | Liver Fat Reduction (absolute): -6.3% (100mg) and -5.4% (200mg) vs -2.3% placebo. >30% Relative Liver Fat Reduction: 50% (100mg) and 39.3% (200mg) vs 12.5% placebo. | Mild to moderate<br>pruritus reported.               |
| Obeticholic Acid<br>(OCA)[5][14][18]<br>[19][20][21] | Farnesoid X<br>Receptor (FXR)<br>Agonist         | 3<br>(REGENERATE)     | Fibrosis Improvement (≥1 stage): 18% (10mg) and 23% (25mg) vs 12% placebo.                                                                                           | Pruritus is a<br>common adverse<br>event.            |



| Belapectin (GR-MD-02)[22][23]<br>[24][25]         | Galectin-3<br>Inhibitor                                       | 2b/3<br>(NAVIGATE) | Reduction in new varices (per-protocol, 2mg/kg): 49.3% reduction vs placebo.                                | Generally well-<br>tolerated with no<br>significant safety<br>signals. |
|---------------------------------------------------|---------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Semaglutide[4] [26][27][28][29] [30][31]          | Glucagon-like Peptide-1 (GLP- 1) Receptor Agonist             | 3 (ESSENCE)        | NASH<br>Resolution: 59%<br>(0.4mg) vs 17%<br>placebo (Phase<br>2).                                          | Gastrointestinal side effects are common.                              |
| Pioglitazone[1] [10][11][12][16] [32][33][34][35] | Peroxisome Proliferator- Activated Receptor-y (PPARy) Agonist | 4                  | NASH Resolution: 51% vs 19% placebo. Fibrosis Improvement (≥1 stage): 39% vs 20% placebo.                   | Weight gain and edema are common side effects.                         |
| Lifestyle<br>Modification[13]<br>[33][36][37][38] | Diet and<br>Exercise                                          | N/A                | NASH Resolution (with ≥10% weight loss): Up to 90%. Fibrosis Regression (with ≥10% weight loss): Up to 45%. | Adherence can be challenging for patients.                             |

# **Experimental Protocols**

A standardized approach is crucial for evaluating and comparing the efficacy of different NASH therapies. Below is a generalized workflow for a NASH clinical trial, followed by specific details for the **Rencofilstat** trials where available.





Click to download full resolution via product page

Generalized workflow for a NASH clinical trial.

# **Rencofilstat Trial Methodologies**

AMBITION (Phase 2a)[5][7]

• Study Design: A multicenter, single-blind, placebo-controlled study.



- Inclusion Criteria: Adults with presumed F2/F3 NASH based on historical liver biopsy or noninvasive markers.
- Randomization: Subjects were randomized to receive Rencofilstat (75 mg or 225 mg) or placebo orally once daily.[5]
- Procedures: The drug was administered as soft gelatin capsules in a fasted state.
- Primary Outcomes: Safety, tolerability, and pharmacokinetics.
- Exploratory Efficacy Outcomes: Changes in biomarkers of fibrosis (e.g., Pro-C3, C6M) and liver injury (e.g., ALT).

#### ALTITUDE-NASH (Phase 2)[8][9][11]

- Study Design: A multi-center, randomized, open-label study.
- Inclusion Criteria: Adult subjects with presumed F3 NASH, identified by a baseline AGILE 3+ screening score of ≥0.53 or historical biopsy.
- Randomization: Subjects were randomized to one of three Rencofilstat treatment groups (75 mg, 150 mg, or 225 mg) once daily.
- Procedures: Oral administration of soft gelatin capsules.
- Primary Outcome: Change from baseline in the HepQuant Shunt Disease Severity Index (DSI) score.
- Secondary Outcomes: Safety, and changes in various non-invasive biomarkers of liver injury and fibrosis.

# **Key Assessment Methodologies**

Liver Biopsy and Histological Scoring: Liver biopsies, when performed, are the gold standard for diagnosing and staging NASH.[39] The NASH Clinical Research Network (CRN) scoring system is widely used to assess the grade of steatosis, inflammation, and ballooning (forming the NAFLD Activity Score - NAS), and the stage of fibrosis.[8][40][41] A panel of pathologists often reads biopsies to ensure consistency.[28][42]



- Non-Invasive Tests (NITs): Due to the invasive nature of liver biopsies, NITs are increasingly
  used for screening and monitoring. These include:
  - Blood-based biomarkers: ELF score, FIB-4 index, and Pro-C3 are commonly used to assess fibrosis.[1][20][34][43]
  - Imaging techniques: Transient elastography (FibroScan) and Magnetic Resonance
     Elastography (MRE) measure liver stiffness as an indicator of fibrosis.[1]

## Conclusion

Rencofilstat has demonstrated a favorable safety profile and promising efficacy signals in early to mid-stage clinical trials for NASH. Its unique mechanism of action, targeting multiple pathways of liver injury, positions it as a potentially valuable therapeutic option. Head-to-head comparative trials are needed to definitively establish its efficacy relative to other emerging therapies. The ongoing and future clinical development of Rencofilstat will be critical in determining its role in the evolving landscape of NASH treatment. The use of both histological endpoints and validated non-invasive biomarkers will be essential in the robust evaluation of Rencofilstat and other novel therapies for liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. fda.gov [fda.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Rencofilstat, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 6. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPAR-Targeted Therapies in the Treatment of Non-Alcoholic Fatty Liver Disease in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet Modifies Pioglitazone's Influence on Hepatic PPARy-Regulated Mitochondrial Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR
  Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic
  Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. A Genetic Score Associates With Pioglitazone Response in Patients With Non-alcoholic Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in non-invasive biomarkers for the diagnosis and monitoring of non-alcoholic fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. galectintherapeutics.com [galectintherapeutics.com]
- 23. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Galectin Therapeutics to Present Update on its Belapectin Liver Cirrhosis Program at the 20th Edition of Discovery on Target meeting, in Boston, September 25-28, 2023 | Galectin

## Validation & Comparative





Therapeutics Inc. [investor.galectintherapeutics.com]

- 25. researchgate.net [researchgate.net]
- 26. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives [mdpi.com]
- 27. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study PMC [pmc.ncbi.nlm.nih.gov]
- 28. globalrph.com [globalrph.com]
- 29. researchgate.net [researchgate.net]
- 30. Therapeutic Mechanisms and Clinical Effects of Glucagon-like Peptide 1 Receptor Agonists in Nonalcoholic Fatty Liver Disease [mdpi.com]
- 31. A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Randomized Controlled Trial Testing the Effects of Weight Loss on Nonalcoholic Steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 33. endeavorct.com [endeavorct.com]
- 34. PPARs and Nonalcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 35. Lifestyle modification in NAFLD/NASH: Facts and figures PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. The Role of Life Style Modifications in Comprehensive Non-Alcoholic Fatty Liver Disease Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 38. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 39. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 40. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 41. Search [escholarship.org]
- 42. ClinicalTrials.gov [clinicaltrials.gov]
- 43. Non-invasive biomarkers prognostic of decompensation events in NASH cirrhosis: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rencofilstat in Liver Diseases: A Meta-Analysis and Comparison of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b606818#a-meta-analysis-of-clinical-trial-data-for-rencofilstat-in-liver-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com